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Compound of Interest

Compound Name: PCO371

Cat. No.: B609860 Get Quote

An In-Depth Technical Guide to PCO371 For Researchers, Scientists, and Drug Development

Professionals

Abstract
PCO371 is a novel, orally bioavailable, small-molecule agonist of the parathyroid hormone type

1 receptor (PTHR1).[1][2] As a class B G-protein-coupled receptor (GPCR), PTHR1 is a critical

mediator of calcium and phosphate homeostasis and a key target for therapeutic intervention in

disorders like hypoparathyroidism.[1][3] Unlike endogenous peptide ligands, PCO371 acts via a

unique intracellular binding mechanism, exhibiting significant G-protein-biased agonism.[4][5]

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, mechanism of action, and key experimental data related to

PCO371.

Chemical Structure and Identifiers
PCO371 is a complex synthetic organic molecule belonging to the class of phenylhydantoins.

[6] Its structure comprises four main chemical groups: a trifluoromethoxyphenyl, a spiro-

imidazolone, a dimethylphenyl, and a dimethylimidazolidine-2,4-dione moiety.[7] The detailed

chemical identifiers are summarized below for precise reference and database integration.

Table 1: Chemical Identifiers for PCO371
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Identifier Value

IUPAC Name

1-[3,5-dimethyl-4-[2-[[4-oxo-2-[4-

(trifluoromethoxy)phenyl]-1,3,8-

triazaspiro[4.5]dec-1-en-8-

yl]sulfonyl]ethyl]phenyl]-5,5-

dimethylimidazolidine-2,4-dione

CAS Number 1613373-33-3[2][6]

Molecular Formula C₂₉H₃₂F₃N₅O₆S[8][9]

SMILES

CC1=CC(=CC(=C1CCS(=O)

(=O)N2CCC3(CC2)C(=O)NC(=N3)C4=CC=C(C

=C4)OC(F)(F)F)C)N5C(=O)NC(=O)C5(C)C

InChIKey LDZJFVOUPUFOHX-UHFFFAOYSA-N[2][6]

Physicochemical Properties
The physicochemical properties of PCO371 are crucial for its formulation, delivery, and

pharmacokinetic profile. As an orally active agent, its solubility and stability are of particular

importance.[2]

Table 2: Physicochemical Properties of PCO371

Property Value Source

Molecular Weight 635.65 g/mol [2][8]

Appearance White to off-white solid powder [2][8]

Solubility
DMSO: ≥ 100 mg/mL (157.32

mM)Methanol: Soluble
[8][9]

LogP 4.56 [2]

Hydrogen Bond Donors 2 [2]

Hydrogen Bond Acceptors 11 [2]

Rotatable Bond Count 7 [2]
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Pharmacodynamics and Mechanism of Action
PCO371 is a potent and selective full agonist of PTHR1.[1][8] Its mechanism of action is

distinct from native peptide agonists (e.g., PTH, PTHrP) and represents a significant finding in

GPCR pharmacology.

Intracellular "Molecular Wedge" Activation
Cryo-electron microscopy studies have revealed that PCO371 binds to a novel, druggable

pocket within the intracellular cavity of PTHR1, at the interface with the stimulatory G-protein

(Gs).[4][5] This binding mode is entirely different from the orthosteric binding site used by

endogenous peptides.[4] PCO371 acts as a "molecular wedge," directly stabilizing the active

conformation of the receptor-Gs complex.[10][11] This intracellular mechanism allows PCO371
to activate the receptor without requiring the allosteric signal propagation from the extracellular

domain that is typical for GPCRs.[5]

G-Protein-Biased Agonism
A critical feature of PCO371 is its G-protein-biased agonism.[4][12] GPCRs can signal through

multiple pathways, primarily G-protein-dependent pathways and β-arrestin-dependent

pathways. PCO371 preferentially activates the Gs protein pathway, leading to the production of

cyclic AMP (cAMP), but is defective in promoting the recruitment of β-arrestin.[4][13] This

biased signaling is attributed to the specific active conformation stabilized by PCO371, which

favors G-protein coupling over β-arrestin interaction.[5][14] Biased agonists are of high

therapeutic interest as they may offer improved efficacy and a better safety profile by

selectively activating therapeutic pathways while avoiding those that cause adverse effects.[15]

[16]
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PCO371 Biased Signaling at PTHR1

Biological Activity and Experimental Data
The biological effects of PCO371 have been characterized in a range of in vitro and in vivo

models, demonstrating its potential for treating hypoparathyroidism.

Table 3: Summary of PCO371 Biological Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b609860?utm_src=pdf-body-img
https://www.benchchem.com/product/b609860?utm_src=pdf-body
https://www.benchchem.com/product/b609860?utm_src=pdf-body
https://www.benchchem.com/product/b609860?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay / Model Key Findings Reference(s)

In Vitro

cAMP Production
EC₅₀ = 2.4 µM (in COS-7 cells

expressing hPTHR1)
[2][8][9]

Phospholipase C (PLC) Activity EC₅₀ = 17 µM [2][8]

Receptor Selectivity
No effect on PTH type 2

receptor (PTHR2)
[1][2]

Calcium Release

Induces calcium release from

fetal rat long bones (at 1 and 3

µM)

[9]

In Vivo

Hypocalcemic Rat Model

(TPTX)

Restores serum calcium levels

without increasing urinary

calcium. Effects are stronger

and longer-lasting than PTH

injections.

[1][3][9]

Osteopenic Rat Model (OVX)

Increases bone turnover

markers, bone mineral density,

and bone strength.

[1][7][9]

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.

Below are representative protocols for key experiments used to characterize PCO371.

In Vitro cAMP Production Assay
This assay quantifies the ability of PCO371 to activate the Gs-cAMP signaling pathway upon

binding to PTHR1.

Methodology:
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Cell Culture: COS-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a

humidified incubator at 37°C with 5% CO₂.[17][18]

Transfection: Cells are seeded into 96-well plates and transiently transfected with a plasmid

encoding human PTHR1 (hPTHR1) using a suitable transfection reagent.

Compound Treatment: After 24-48 hours, the culture medium is replaced with an assay

buffer. Cells are then stimulated with varying concentrations of PCO371 or a reference

agonist (e.g., hPTH(1-34)) for 15-30 minutes at room temperature.[19]

Cell Lysis: The stimulation is stopped, and cells are lysed according to the manufacturer's

protocol for the chosen cAMP detection kit.

cAMP Quantification: The intracellular cAMP concentration in the cell lysates is measured

using a competitive immunoassay, such as Homogeneous Time Resolved Fluorescence

(HTRF) or Enzyme Immunoassay (EIA).[19][20]

Data Analysis: The results are used to generate a dose-response curve, and the EC₅₀ value

is calculated using non-linear regression.
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In Vivo Formulation Preparation
For oral administration in animal studies, PCO371 is prepared in a specific vehicle to ensure

solubility and bioavailability.

Methodology:

Prepare Stock Solution: Prepare a concentrated stock solution of PCO371 in 100% DMSO

(e.g., 62.5 mg/mL).[2] Sonication may be required to fully dissolve the compound.[8]

Add Co-solvents: For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and

45% Saline, add the components sequentially.[2]

Example for 1 mL final volume:

a. To 400 µL of PEG300, add 100 µL of the PCO371 DMSO stock solution. Mix until clear.

b. Add 50 µL of Tween-80 to the mixture. Mix until clear.

c. Add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly.

Administration: The final clear solution is administered to animals (e.g., rats) via oral gavage

at the desired dose.[2]

Conclusion
PCO371 is a pioneering small-molecule agonist for the class B GPCR, PTHR1. Its unique

intracellular, G-protein-biased mechanism of action distinguishes it from traditional peptide

agonists and presents a novel paradigm for GPCR drug discovery.[4][10] The robust preclinical

data, demonstrating its ability to correct hypocalcemia in animal models, supported its

investigation for the treatment of hypoparathyroidism.[1][3] The technical information and

protocols summarized in this guide provide a foundational resource for researchers in

pharmacology and drug development exploring PCO371 and other biased allosteric

modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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